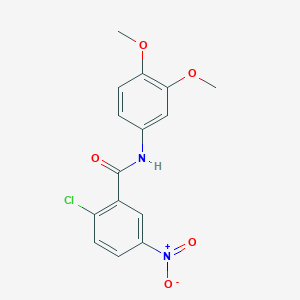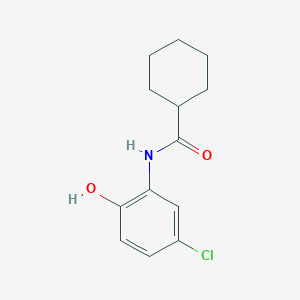
2-allyl-4-(1-piperidinylcarbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-allyl-4-(1-piperidinylcarbonyl)phenol, also known as APC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APC is a member of the phenol family of compounds and is structurally similar to other phenols such as paracetamol and aspirin. In
Mecanismo De Acción
The mechanism of action of 2-allyl-4-(1-piperidinylcarbonyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-allyl-4-(1-piperidinylcarbonyl)phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 2-allyl-4-(1-piperidinylcarbonyl)phenol also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-allyl-4-(1-piperidinylcarbonyl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 2-allyl-4-(1-piperidinylcarbonyl)phenol has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-allyl-4-(1-piperidinylcarbonyl)phenol in lab experiments is its high purity and stability. 2-allyl-4-(1-piperidinylcarbonyl)phenol can be synthesized in high yields and is relatively stable under normal laboratory conditions. Additionally, 2-allyl-4-(1-piperidinylcarbonyl)phenol has been extensively studied in animal models and has been shown to be safe and well-tolerated.
One of the main limitations of using 2-allyl-4-(1-piperidinylcarbonyl)phenol in lab experiments is its limited solubility in water. This can make it difficult to administer 2-allyl-4-(1-piperidinylcarbonyl)phenol to cells or animals in a controlled manner. Additionally, the mechanism of action of 2-allyl-4-(1-piperidinylcarbonyl)phenol is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several future directions for research on 2-allyl-4-(1-piperidinylcarbonyl)phenol. One area of research is the development of new synthesis methods for 2-allyl-4-(1-piperidinylcarbonyl)phenol that can improve yield and purity. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-allyl-4-(1-piperidinylcarbonyl)phenol. This could lead to the development of more targeted therapies for cancer and inflammatory diseases.
Additionally, there is a need for more research on the safety and toxicity of 2-allyl-4-(1-piperidinylcarbonyl)phenol. While 2-allyl-4-(1-piperidinylcarbonyl)phenol has been shown to be safe and well-tolerated in animal models, more research is needed to determine its safety in humans. Finally, there is a need for more clinical trials to test the efficacy of 2-allyl-4-(1-piperidinylcarbonyl)phenol in the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, 2-allyl-4-(1-piperidinylcarbonyl)phenol is a promising compound for the treatment of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-allyl-4-(1-piperidinylcarbonyl)phenol has a range of biochemical and physiological effects and has been shown to be safe and well-tolerated in animal models. Future research on 2-allyl-4-(1-piperidinylcarbonyl)phenol should focus on the development of new synthesis methods, the identification of specific targets, and the testing of its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-allyl-4-(1-piperidinylcarbonyl)phenol involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate to form 2-allyl-4-hydroxybenzaldehyde. This intermediate product is then reacted with piperidine in the presence of acetic anhydride to form 2-allyl-4-(1-piperidinylcarbonyl)phenol. This synthesis method has been optimized to provide high yields of pure 2-allyl-4-(1-piperidinylcarbonyl)phenol.
Aplicaciones Científicas De Investigación
2-allyl-4-(1-piperidinylcarbonyl)phenol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 2-allyl-4-(1-piperidinylcarbonyl)phenol has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
2-allyl-4-(1-piperidinylcarbonyl)phenol has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-allyl-4-(1-piperidinylcarbonyl)phenol has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(4-hydroxy-3-prop-2-enylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-6-12-11-13(7-8-14(12)17)15(18)16-9-4-3-5-10-16/h2,7-8,11,17H,1,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLPDRCRRDEWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)N2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-(1-piperidinylcarbonyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)

![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)


![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)
